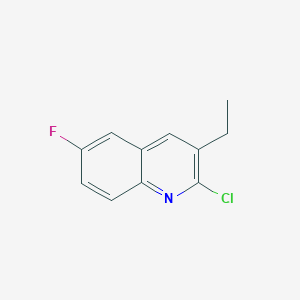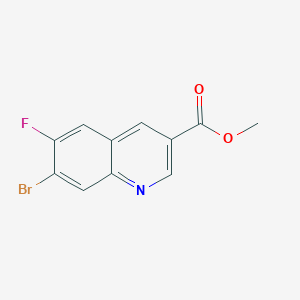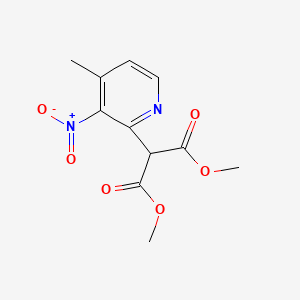
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32202804 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202804 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32202804 is scaled up using large reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automated control systems, ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
MFCD32202804 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD32202804 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of a catalyst and under controlled temperatures to achieve the desired product.
Major Products Formed
The major products formed from the reactions of MFCD32202804 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD32202804 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: MFCD32202804 is investigated for its therapeutic potential in treating various diseases, including its role as an active ingredient in pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32202804 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-5-12-8(9(6)13(16)17)7(10(14)18-2)11(15)19-3/h4-5,7H,1-3H3 |
InChI Key |
VNFOIAASLGVFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


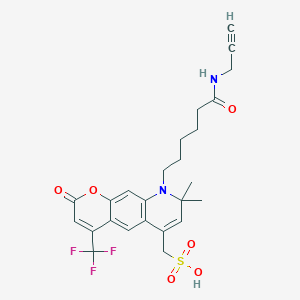
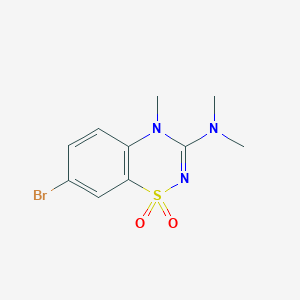
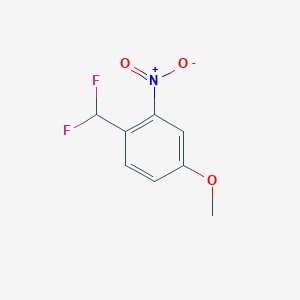
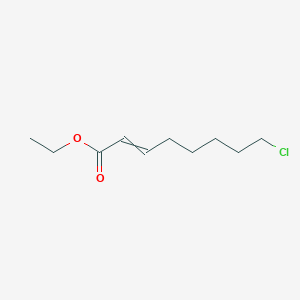
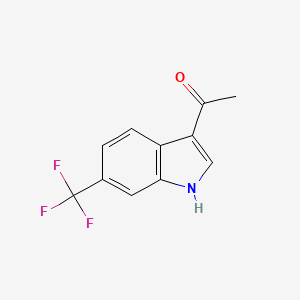
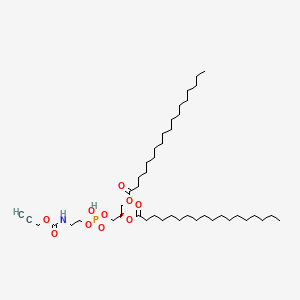
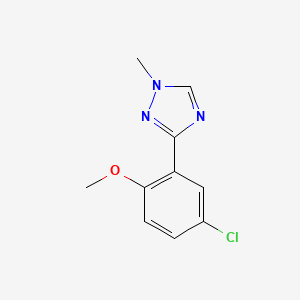
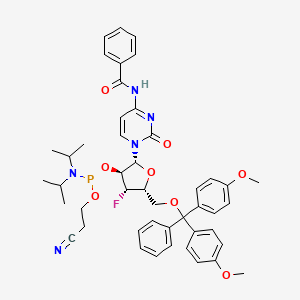
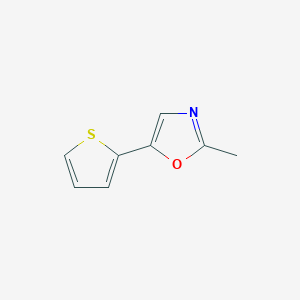
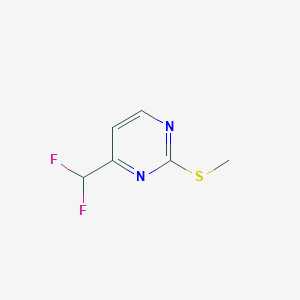
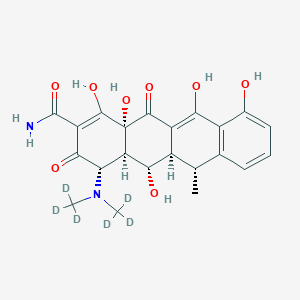
![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
